molecular formula C14H11BrN2O3S B2696561 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide CAS No. 921538-70-7

2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide

Cat. No.: B2696561
CAS No.: 921538-70-7
M. Wt: 367.22
InChI Key: USSSZRUFSHWPAL-UHFFFAOYSA-N
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Description

2-Bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a high-purity chemical reagent designed for research applications, particularly in oncology and medicinal chemistry. This compound features a unique molecular architecture that combines an isatin (2-oxindole) core with a benzenesulfonamide group, a structure recognized for its relevance in designing biologically active molecules. Isatin-sulfonamide hybrids have been extensively investigated as scaffolds for developing potent anticancer agents . Recent studies on structurally similar compounds have demonstrated significant cytotoxic activity against various cancer cell lines. For instance, certain N-methylated and C-5 halogenated isatin-sulfonamide analogs have shown potent cell growth inhibition, especially against breast cancer cells like T47D, with IC50 values reaching the low micromolar range . The presence of the bromo substituent and the sulfonamide group is of particular interest, as these motifs are commonly found in inhibitors targeting key enzymatic processes involved in cancer progression. Research into analogous compounds indicates that the core isatin-sulfonamide structure can contribute to the inhibition of kinase targets such as the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key driver of tumor angiogenesis . Furthermore, the N-methyl-2-oxindole (indolinone) moiety is a known pharmacophore in epigenetic drug discovery, having been identified as a viable scaffold for inhibitors targeting bromodomain-containing proteins, which are promising targets in cancer therapy . This product is intended for research purposes only, including but not limited to in vitro biological screening, hit-to-lead optimization, and mechanism-of-action studies. It is supplied for laboratory use by qualified researchers and is strictly labeled "For Research Use Only." Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O3S/c15-11-3-1-2-4-13(11)21(19,20)17-10-5-6-12-9(7-10)8-14(18)16-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSSZRUFSHWPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide typically involves the reaction of 2-oxoindoline with a sulfonamide derivative under specific conditions. The reaction conditions often include the use of a base and a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling partners. The major products formed depend on the specific reaction and conditions employed.

Scientific Research Applications

The compound 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a notable chemical entity in medicinal chemistry, particularly in the fields of drug discovery and development. This article explores its applications, focusing on its biological activities, synthesis, and potential therapeutic uses.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H13BrN2O3S
  • Molecular Weight : 381.25 g/mol
  • Structure : The compound features a sulfonamide group attached to an indole derivative, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The indole moiety is often associated with anticancer properties due to its ability to modulate various signaling pathways involved in cell proliferation and apoptosis.

Case Studies:

  • A study evaluating similar indole derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells, indicating that modifications to the indole structure can enhance anticancer activity .

Anti-inflammatory Properties

Sulfonamides are known for their anti-inflammatory effects. The incorporation of the sulfonamide group in this compound may enhance its ability to inhibit inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.

Antimicrobial Activity

Compounds with a sulfonamide structure often exhibit antimicrobial properties. Preliminary evaluations suggest that derivatives of this compound may possess activity against various bacterial strains, warranting further exploration in antibiotic development.

Synthetic Pathways

The synthesis of this compound typically involves:

  • Formation of the Indole Core : This can be achieved through cyclization reactions involving appropriate precursors.
  • Bromination : Selective bromination at the desired position on the indole ring.
  • Sulfonamide Formation : Reaction with sulfonyl chloride to introduce the sulfonamide functionality.

Derivative Exploration

Exploring derivatives of this compound can lead to enhanced biological activities. Modifications at various positions on the indole or benzene rings can yield compounds with improved potency and selectivity against specific targets.

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHepG2TBDApoptosis induction
Similar Indole DerivativeA5490.71CDK inhibition
Another SulfonamideBGC8231.39Cell cycle arrest

Synthesis Overview

StepReaction TypeKey Reagents
1CyclizationIndole precursors
2BrominationBromine or brominating agents
3SulfonamidationSulfonyl chloride

Mechanism of Action

The mechanism of action of 2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Imofinostat

  • Structure : (2E)-3-[1-(benzenesulfonyl)-2,3-dihydro-1H-indol-5-yl]-N-hydroxyprop-2-enamide .
  • Comparison: Imofinostat shares the 2,3-dihydro-1H-indol-5-yl sulfonamide core but replaces the bromine with a benzenesulfonyl group. The hydroxamic acid (–N–OH) group in imofinostat is a critical pharmacophore for histone deacetylase (HDAC) inhibition, absent in the target compound. Activity: Imofinostat is a clinical-stage HDAC inhibitor with antineoplastic properties, while the brominated analogue’s mechanism remains unconfirmed but may diverge due to structural differences .

N-(5-Bromo-1-(Pyrimidin-2-yl)-1H-Indol-2-yl)-4-Methylbenzenesulfonamide

  • Structure : Bromine at the indole 5-position, pyrimidinyl substitution at N1, and a methylbenzenesulfonamide group .
  • Comparison :
    • Unlike the target compound, the sulfonamide is attached to the indole’s 2-position rather than the 5-position.
    • The pyrimidinyl group may enhance π-π stacking interactions in kinase binding pockets, whereas the oxindole’s carbonyl group in the target compound could influence hydrogen bonding.

5-Bromo-N-(5-Chloro-2-Hydroxyphenyl)-2-Methoxybenzene-1-Sulfonamide

  • Structure : Bromine and methoxy groups on the benzene sulfonamide, with a chloro-hydroxyphenyl substituent .
  • Comparison :
    • Both compounds feature bromine on the sulfonamide ring, but the target compound’s oxindole moiety replaces the chloro-hydroxyphenyl group.
    • The hydroxyl and methoxy groups in this analogue may improve solubility compared to the target compound’s oxindole, which has a rigid, hydrophobic scaffold.

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors Key Substituents
Target Compound C₁₃H₁₀BrN₂O₃S ~381.25 (estimated) 2 5 2-Br, 2-oxoindole-5-yl
Imofinostat C₁₇H₁₅N₂O₄S 367.38 2 5 Benzenesulfonyl, N-hydroxyprop-2-enamide
5-Bromo-N-(5-chloro-2-hydroxyphenyl)-... C₁₃H₁₁BrClNO₄S 392.65 2 5 5-Br, 2-OCH₃, 5-Cl, 2-OH
N-(5-Bromo-1-(pyrimidin-2-yl)-1H-indol... C₁₉H₁₆BrN₄O₂S 451.33 1 5 Pyrimidinyl, 4-methylbenzenesulfonamide

Key Observations :

  • The target compound has intermediate molecular weight (~381 g/mol) compared to analogues, balancing lipophilicity and solubility.
  • Bromine’s presence in the target compound and others (e.g., ) may enhance halogen bonding with protein targets, improving binding affinity.

Biological Activity

2-bromo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)benzene-1-sulfonamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H15BrN2O3S\text{C}_{17}\text{H}_{15}\text{BrN}_2\text{O}_3\text{S}

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of the bromine atom enhances its binding affinity to proteins involved in cancer progression and microbial resistance.

Key Mechanisms:

  • Inhibition of Cell Proliferation : The compound has shown significant effects on cell cycle regulation, leading to apoptosis in cancer cell lines.
  • Antimicrobial Activity : It exhibits inhibitory effects against various bacterial strains by disrupting cellular processes.
  • Enzyme Inhibition : Sulfonamide derivatives often act as inhibitors for enzymes like carbonic anhydrase, which is crucial in various physiological processes.

Anticancer Activity

Research indicates that this compound demonstrates promising anticancer properties. In vitro studies have reported IC50 values indicating effective cytotoxicity against several cancer cell lines.

Cell LineIC50 (µM)Reference
MCF7 (breast cancer)25.72 ± 3.95Goreti Ribeiro Morais et al., 2023
U87 (glioblastoma)45.2 ± 13.0Goreti Ribeiro Morais et al., 2023

Flow cytometry analyses revealed that the compound induces apoptosis in a dose-dependent manner, significantly reducing tumor growth in animal models.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It has been shown to inhibit the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 0.015 mg/mL.

Case Study 1: Anticancer Efficacy

In a study conducted on mice bearing tumors, treatment with this compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Action

A separate investigation focused on the antimicrobial efficacy of the compound against resistant strains of bacteria. Results demonstrated that the compound effectively inhibited bacterial growth and showed potential for development into a new class of antibiotics.

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